

Development of a Robust HPLC Analytical Method for Famotidine HCl

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Compound of Interest

Compound Name: Famotidine HCl

Cat. No.: B048433

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Application Note and Protocol

This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Famotidine HCl** in bulk drug and pharmaceutical dosage forms. This method is designed for researchers, scientists, and drug development professionals involved in quality control and formulation development.

Introduction

Famotidine is a potent histamine H₂ receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of famotidine drug products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of **Famotidine HCl**.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of **Famotidine HCl**.

Table 1: Optimized Chromatographic Conditions

Parameter	Recommended Condition
HPLC Column	C18, 4.6 mm x 250 mm, 5 μ m particle size
Mobile Phase	Acetonitrile, 0.05M sodium phosphate monobasic buffer (pH 6.0), and methanol in a ratio of 10:85:5 (v/v/v)[1]
Flow Rate	1.5 mL/min[1]
Detection Wavelength	254 nm[1] or 265 nm[2][3]
Injection Volume	20 μ L[1]
Column Temperature	25 °C[1]
Run Time	Approximately 10 minutes

Preparation of Solutions

2.2.1. Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0) Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of purified water.[1] Adjust the pH to 6.0 with 1M sodium hydroxide solution.[1]

2.2.2. Mobile Phase Preparation Mix acetonitrile, the prepared buffer, and methanol in the specified ratio (10:85:5 v/v/v).[1] Filter the mobile phase through a 0.45 μ m membrane filter and degas using sonication before use.[1]

2.2.3. Standard Stock Solution (1000 μ g/mL) Accurately weigh about 25 mg of **Famotidine HCl** working standard and transfer it to a 25 mL volumetric flask.[1] Add approximately 15 mL of the mobile phase and sonicate to dissolve the standard completely.[1] Make up the volume to the mark with the mobile phase.[1]

2.2.4. Sample Solution Preparation (for Tablets) Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask.[1] Add about 15 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1] Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 μ m syringe filter before injection.

Method Validation

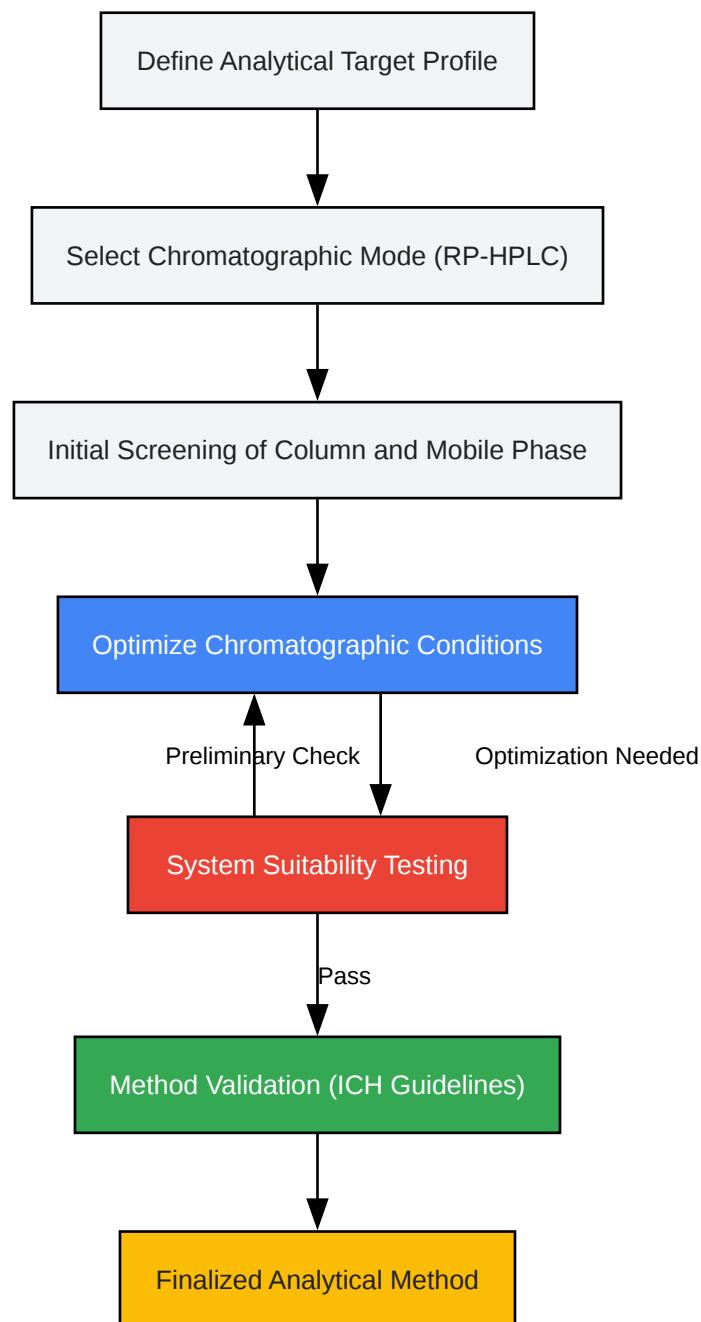
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

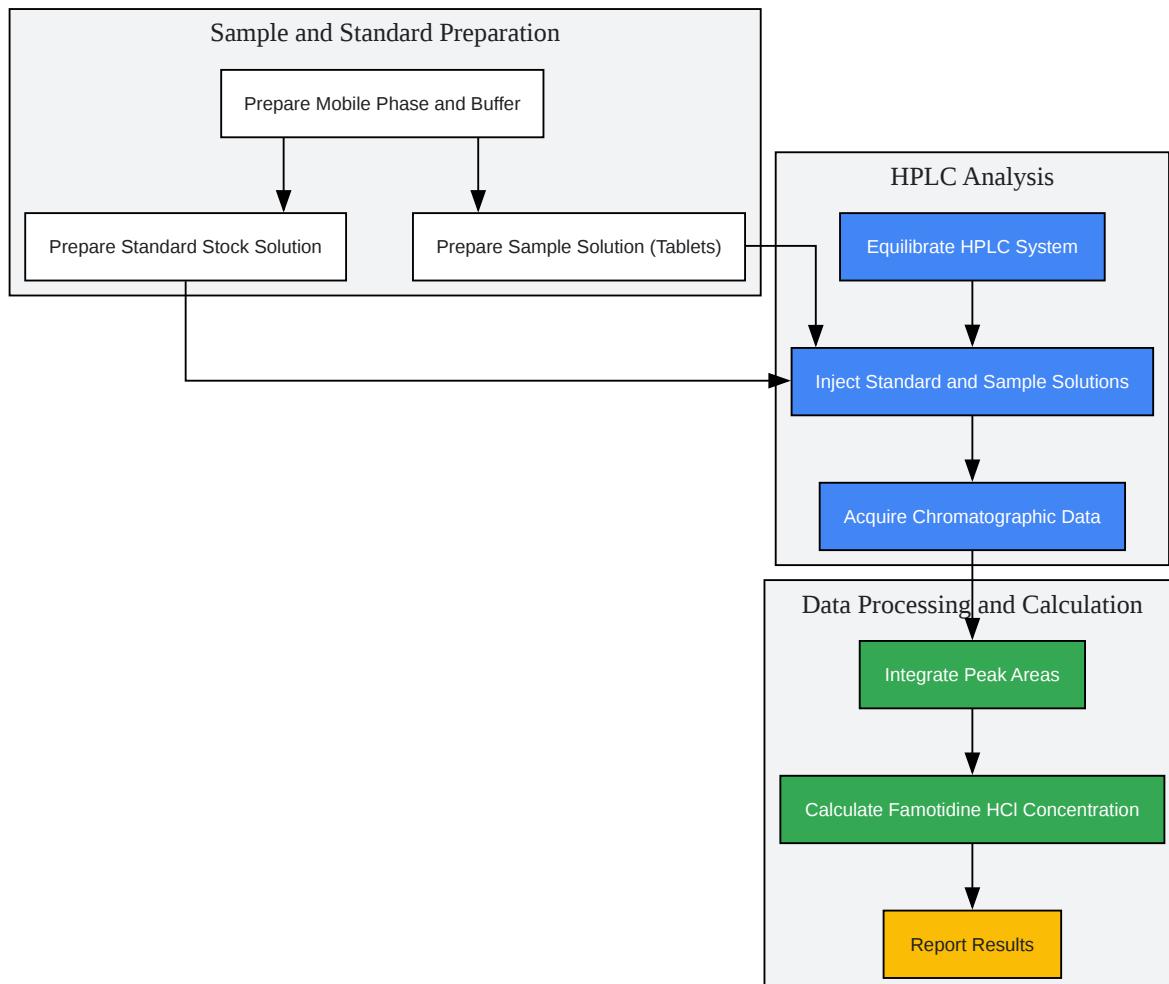
Table 2: Summary of Method Validation Parameters

Parameter	Specification	Typical Results
Specificity	No interference from blank or placebo at the retention time of Famotidine.	No interference observed.[1]
Linearity	Correlation coefficient (r^2) ≥ 0.998	$r^2 = 0.999$ [4]
Range	0.1 - 1.0 mg/mL[4]	-
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.5%
Precision (RSD)	Intraday: $\leq 2.0\%$, Interday: $\leq 2.0\%$	Intraday RSD $< 1.0\%$, Interday RSD $< 1.5\%$
Limit of Detection (LOD)	-	25 $\mu\text{g}/\text{mL}$ [4]
Limit of Quantitation (LOQ)	-	0.1 mg/mL[4]
Robustness	The method should remain unaffected by small, deliberate variations in method parameters.	The method is robust for minor changes in flow rate and mobile phase composition.
System Suitability	Tailing factor ≤ 2.0 , Theoretical plates ≥ 2000 , RSD of peak area $\leq 2.0\%$ for replicate injections.[1]	All parameters met the acceptance criteria.[1]

Visualizations

HPLC Method Development Workflow





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